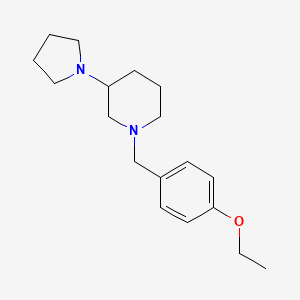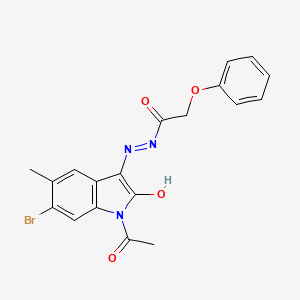![molecular formula C16H10ClFN2OS B6104156 5-(3-chlorobenzylidene)-2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B6104156.png)
5-(3-chlorobenzylidene)-2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-chlorobenzylidene)-2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one, also known as CBT-1, is a small molecule drug that has been developed for its potential therapeutic applications. This compound has been shown to have promising effects in various scientific research studies, and its mechanism of action has been extensively studied.
Aplicaciones Científicas De Investigación
5-(3-chlorobenzylidene)-2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one has been shown to have potential therapeutic applications in various scientific research studies. It has been studied for its effects on anxiety, depression, and addiction. In preclinical studies, this compound has been shown to reduce anxiety-like behaviors in animal models, and has been shown to reduce drug-seeking behavior in rats trained to self-administer cocaine. This compound has also been studied for its effects on depression-like behavior in animal models, and has been shown to increase the availability of serotonin in the brain. These findings suggest that this compound may have potential as a novel treatment for anxiety, depression, and addiction.
Mecanismo De Acción
5-(3-chlorobenzylidene)-2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one is a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5). This receptor is involved in the regulation of various neurotransmitters, including dopamine and serotonin. By modulating the activity of mGluR5, this compound can alter the release of these neurotransmitters and affect behavior. Specifically, this compound has been shown to increase the activity of mGluR5, leading to increased dopamine and serotonin release in the brain. This mechanism of action is thought to underlie the anxiolytic and antidepressant effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. In addition to its effects on neurotransmitter release, this compound has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and development of neurons. This compound has also been shown to increase the density of dendritic spines, which are structures on neurons that are involved in synaptic transmission. These effects suggest that this compound may have neuroprotective and neurotrophic effects in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(3-chlorobenzylidene)-2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one has several advantages for use in lab experiments. It is a small molecule drug that can easily cross the blood-brain barrier, allowing for its effects on behavior to be studied. Additionally, this compound has been shown to have a good safety profile in preclinical studies, with no significant adverse effects observed. However, there are also some limitations to the use of this compound in lab experiments. One limitation is that its effects may be context-dependent, meaning that its effects may vary depending on the experimental conditions. Additionally, this compound has only been studied in preclinical models, and its effects in humans are not yet known.
Direcciones Futuras
There are several future directions for research on 5-(3-chlorobenzylidene)-2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one. One direction is to further investigate its potential therapeutic applications in humans. Clinical trials are needed to determine the safety and efficacy of this compound in treating anxiety, depression, and addiction. Another direction is to investigate the potential of this compound for the treatment of other neurological disorders, such as schizophrenia and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on neurotransmitter release and neuronal function.
Métodos De Síntesis
5-(3-chlorobenzylidene)-2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one can be synthesized using a multi-step process, starting with the reaction of 2-aminothiazole with 3-chlorobenzaldehyde to yield 2-(3-chlorobenzylidene)aminothiazole. This intermediate is then reacted with 4-fluoroaniline in the presence of a catalyst to form this compound. The purity and yield of the final product can be optimized by using various purification techniques.
Propiedades
IUPAC Name |
(5E)-5-[(3-chlorophenyl)methylidene]-2-(4-fluorophenyl)imino-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClFN2OS/c17-11-3-1-2-10(8-11)9-14-15(21)20-16(22-14)19-13-6-4-12(18)5-7-13/h1-9H,(H,19,20,21)/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPXOBZKXFIKQNV-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=C2C(=O)NC(=NC3=CC=C(C=C3)F)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=C/2\C(=O)NC(=NC3=CC=C(C=C3)F)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-phenyl-3-piperidinamine](/img/structure/B6104074.png)

![2-(1-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-piperidinyl)ethanol](/img/structure/B6104094.png)
![(4-oxo-2-{[3-(trifluoromethyl)benzylidene]hydrazono}-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B6104102.png)

![3-[(2,3-dihydro-1H-inden-2-ylamino)methyl]-3-hydroxy-1-(3-methoxybenzyl)-2-piperidinone](/img/structure/B6104114.png)
![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-(3-methoxybenzyl)benzamide](/img/structure/B6104120.png)
![N-ethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6104133.png)
![2-[4-(1H-indol-3-ylmethyl)-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B6104161.png)
![{2-[3-(1-piperidinyl)propoxy]phenyl}methanol hydrochloride](/img/structure/B6104166.png)
![3-[2-oxo-2-({5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}amino)ethyl]-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B6104174.png)
![4-(1-piperidinyl)-6-{4-[4-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B6104178.png)
![2-[(5-allyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B6104184.png)
![1-[4-ethoxy-3-(1-piperidinylmethyl)phenyl]ethanone hydrochloride](/img/structure/B6104192.png)